4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile
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Overview
Description
This compound belongs to the oxazine family and is a derivative of benzoxazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile can be synthesized by reacting 3-methyl-4-aminophenol with ethyl cyanoacetate in the presence of acetic acid and glacial acetic acid. The reaction is carried out at a temperature of 80-85°C for 4-5 hours. The resulting product is then purified by recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma.
Medicine: It possesses antiviral activity against herpes simplex virus type 1 and type 2.
Industry: The compound is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The exact mechanism of action of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile is not fully understood. it is proposed that the compound exerts its effects by:
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Inhibiting Cell Proliferation: Preventing the growth and division of cancer cells.
Suppressing Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.
Inhibiting Topoisomerase II: Blocking the activity of an enzyme essential for DNA replication.
Comparison with Similar Compounds
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile can be compared with other similar compounds in the oxazine family:
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the carbonitrile group.
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonitrile group.
Methyl 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate: Features a carboxylate group in place of the carbonitrile group.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-8(6-11)13-10-5-3-2-4-9(10)12/h2-5,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJGTMFOINFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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